molecular formula C19H18N2O3S B2644554 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-(1-phenylethyl)ethanediamide CAS No. 2379987-16-1

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2644554
CAS No.: 2379987-16-1
M. Wt: 354.42
InChI Key: NOTGCUGLFFASBY-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-(1-phenylethyl)ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives with ethanediamide under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-(1-phenylethyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl-benzamide: This compound shares similar structural features but has different functional groups, leading to distinct biological activities.

    Furan-2-yl-pyrazolyl-thiophen: Another compound with furan and thiophene rings, used in anticancer research.

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of furan and thiophene rings with an ethanediamide linkage. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-11-16-10-15(12-25-16)17-8-5-9-24-17/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTGCUGLFFASBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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